1-(Biphenyl-3-yl)ethanol
Overview
Description
1-(Biphenyl-3-yl)ethanol is an organic compound with the molecular formula C14H14O It consists of a biphenyl group attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Biphenyl-3-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(Biphenyl-3-yl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the hydrolysis of the reducing agent.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the corresponding ketone to the alcohol.
Chemical Reactions Analysis
Types of Reactions: 1-(Biphenyl-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-(Biphenyl-3-yl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to 1-(Biphenyl-3-yl)ethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 1-(Biphenyl-3-yl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 1-(Biphenyl-3-yl)ethanone.
Reduction: 1-(Biphenyl-3-yl)ethane.
Substitution: 1-(Biphenyl-3-yl)ethyl chloride.
Scientific Research Applications
1-(Biphenyl-3-yl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(Biphenyl-3-yl)ethanol exerts its effects involves its interaction with various molecular targets. The biphenyl moiety allows the compound to engage in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and receptor binding. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions.
Comparison with Similar Compounds
1-(Biphenyl-4-yl)ethanol: Similar structure but with the biphenyl group attached at the 4-position.
1-(Phenyl-3-yl)ethanol: Contains a single phenyl group instead of a biphenyl group.
1-(Naphthyl-3-yl)ethanol: Contains a naphthyl group instead of a biphenyl group.
Uniqueness: 1-(Biphenyl-3-yl)ethanol is unique due to the specific positioning of the biphenyl group, which can influence its chemical reactivity and interaction with biological targets. This structural feature can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
1-(3-phenylphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-11,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAQEVBEEWTVLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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